2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine is a bicyclic heterocyclic compound serving as a key intermediate in the synthesis of various biologically active compounds, particularly those exhibiting antitumor and antiviral properties []. It belongs to the class of 7-azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, with chlorine substituents at the 2 and 5 positions.
2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyrrolo[3,2-b]pyridine ring system. This compound serves as an important intermediate in the synthesis of various organic materials, including organic photovoltaic materials, liquid crystal molecules, and ligands for coordination chemistry. Its chemical formula is , and it is identified by the CAS number 1000342-87-9.
The synthesis of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 2,5-dichloropyridine with an amine under specific conditions to form the desired pyrrolopyridine structure. Other methods may involve modifications of known synthetic pathways for related compounds .
In industrial contexts, the synthesis often utilizes large-scale reactors with optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization or chromatography are frequently employed for purification processes. The reaction conditions (temperature, pressure, solvent choice) are critical to achieving successful cyclization and minimizing by-products.
The molecular structure of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine features a fused bicyclic system consisting of a pyrrole and a pyridine ring. The chlorine substituents at the 2 and 5 positions influence both the electronic properties and reactivity of the compound.
2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine can undergo several types of chemical reactions:
These reactions typically require specific reagents and conditions to promote desired transformations while minimizing side reactions. For example, substitution reactions often utilize bases or nucleophiles that can effectively displace chlorine atoms in the presence of appropriate solvents.
The mechanism of action for compounds like 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine often involves interactions with biological targets such as kinases. Research indicates that derivatives of this compound can inhibit specific signaling pathways associated with cancer progression by targeting fibroblast growth factor receptors (FGFRs). The binding affinity and inhibition potency can vary based on structural modifications made to the core pyrrolopyridine scaffold .
2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine has diverse applications in scientific research:
Research continues to explore its potential in various fields, particularly in medicinal chemistry where it may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
The pyrrolo[3,2-b]pyridine scaffold—a nitrogen-rich heterocycle where a pyrrole ring is fused to a pyridine ring—has evolved from an academic curiosity to a privileged structure in medicinal chemistry. Early interest emerged from its role as a bioisostere of indole, offering improved metabolic stability and tunable physicochemical properties while retaining planarity and hydrogen-bonding capabilities [6]. The unsubstituted core first gained attention in the 2000s through investigations into gastric acid secretion inhibitors. Researchers identified 1H-pyrrolo[3,2-b]pyridine derivatives as potent acid pump antagonists (APAs), acting via reversible inhibition of H⁺/K⁺-ATPase—a mechanism distinct from classical proton pump inhibitors like omeprazole [2]. This represented a strategic shift toward potassium-competitive acid blockers (P-CABs) with potential advantages in rapid onset and symptom control.
By the 2010s, synthetic innovations expanded accessibility to dichlorinated derivatives. Copper(I) iodide-mediated cyclizations enabled efficient construction of 5-substituted analogs, facilitating systematic structure-activity relationship studies [2] [9]. Subsequent applications diversified significantly, with 2,5-dichloro variants emerging as key intermediates for kinase inhibitor development. Notably, fibroblast growth factor receptor (FGFR) inhibitors incorporating this scaffold demonstrated low-nanomolar IC₅₀ values against FGFR1-3 (e.g., 7–25 nM), highlighting their utility in targeted cancer therapy [6]. Microwave-assisted and flow chemistry approaches further accelerated derivatization, yielding libraries for high-throughput screening [8] [9].
Table 1: Key Therapeutic Applications of Pyrrolo[3,2-b]pyridine Derivatives
Therapeutic Area | Biological Target | Key Compound Features | Milestone Year |
---|---|---|---|
Gastroenterology | H⁺/K⁺-ATPase (P-CAB) | 5-Substituted analogs with pKa modulation | 2008 [2] |
Oncology | FGFR1-3 kinases | 2,5-Dichloro derivatives with low MW scaffolds | 2021 [6] |
Antimicrobials | Undefined bacterial targets | 4,5- and 5,6-Dichloro isomers | 2017 [7] |
Materials Science | Organic semiconductors | Planar chloro-substituted fused systems | 2013 [8] |
The 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine scaffold exhibits distinctive electronic and steric properties arising from its specific substitution pattern. The chlorine atoms at C2 and C5 create an asymmetric electron-withdrawing effect: C2 resides on the electron-rich pyrrole ring, while C5 positions on the electron-deficient pyridine ring. This differential perturbation significantly alters electron distribution compared to non-halogenated analogs, as confirmed by density functional theory (DFT) calculations [4]. The C2 chlorine reduces pyrrole’s electron-donating capacity, while C5 chlorine further enhances the pyridine ring’s electron deficiency—a synergy that profoundly influences reactivity and intermolecular interactions.
The molecular geometry features near-perfect planarity, with bond length analysis revealing subtle polarization effects. C2-Cl lengthens the adjacent C2-N1 bond by 0.03 Å versus unsubstituted analogs, reducing nucleophilicity at N1 [4] [10]. Conversely, C5-Cl shortens C5-C6 bonds by 0.02 Å, increasing π-deficiency at C6 and making it susceptible to nucleophilic attack. These perturbations collectively enhance dipole moments (∼3.5 D) compared to parent scaffolds (∼2.1 D), improving crystal packing efficiency and membrane permeability [4] [10].
Table 2: Electronic Effects of Chlorine Substitution Patterns
Positional Isomer | σₚ (Hammett Constant) | Dipole Moment (D) | pKa (Pyridine N) | Nucleophilic Sites |
---|---|---|---|---|
Unsubstituted | 0 | 2.1 | 3.8 | C2, C3, C6 |
2,5-Dichloro | C2: +0.23, C5: +0.37 | 3.5 | 2.9 | C6, C7 |
3,7-Dichloro | C3: +0.37, C7: +0.23 | 3.2 | 3.1 | C2, C5 |
4,6-Dichloro | C4: +0.37, C6: +0.37 | 4.1 | 2.7 | C2, C3, C5 |
Structure Diagram:
Cl │ ├─1N─H │ │ Cl─2C │ │ │ └─3C═4C─5C═6N ║ ║ 7C 8N (fused pyridine)
Note: Positions 2 and 5 bear chlorine atoms, with C2 on pyrrole and C5 on pyridine ring
Chlorine atoms in 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine serve dual roles: steric blocking elements and electronic modulators that enhance target engagement. In H⁺/K⁺-ATPase inhibitors, the C5 chlorine ortho to the pyridine nitrogen increases membrane permeability by elevating log P by ∼0.8 units versus des-chloro analogs [2] [7]. This facilitates accumulation in parietal cells, where the acidic environment (pH ∼1) protonates the pyridine nitrogen (pKa ∼2.9), triggering conformational changes essential for binding the enzyme’s luminal domain [2].
Kinase inhibition applications exploit halogen bonding: the C2 chlorine acts as a hydrogen-bond acceptor with backbone amides in FGFR1’s hinge region (distance: 3.0–3.2 Å, angle: 140–155°) [6]. This interaction contributes ∼10-fold binding affinity enhancement over non-chlorinated derivatives. Selectivity profiling reveals that 2,5-dichloro substitution reduces off-target interactions with P450 isoforms (CYP3A4 IC₅₀ > 50 μM) compared to bulkier substituents, likely due to minimized hydrophobic contact surfaces [6] [10].
Solubility limitations (∼0.18 g/L for dichloro analogs) are mitigated via crystal engineering. Chlorine’s role in directing crystal packing enables co-crystallization with pharmaceutically acceptable counterions (e.g., succinate), improving aqueous solubility to ∼15 mg/mL without compromising bioavailability [7] [10].
Table 3: Bioactivity Modulation by Chlorine Substituents
Biological Target | Activity (IC₅₀) | Role of Chlorine Atoms | Selectivity Ratio vs. Analog |
---|---|---|---|
H⁺/K⁺-ATPase (gastric) | 0.16–0.84 μM [2] | ↑ Membrane permeability; pKa optimization | 12x vs. 2-monochloro |
FGFR1 kinase | 7–25 nM [6] | Halogen bonding to hinge region; metabolic stability | 8x vs. 5-monochloro |
Antibacterial (E. coli) | 32 μg/mL (4,5-dichloro analog) [7] | ↑ DNA gyrase binding via hydrophobic interactions | 4x vs. 6,7-dichloro isomer |
Molecular Recognition Features:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4